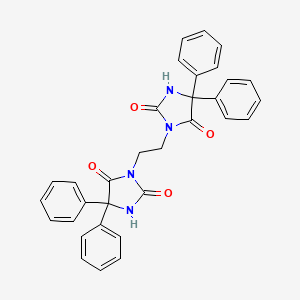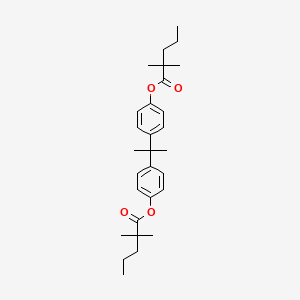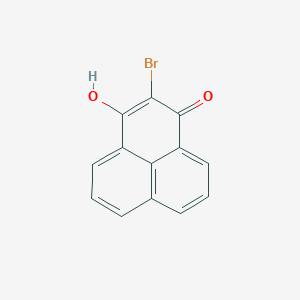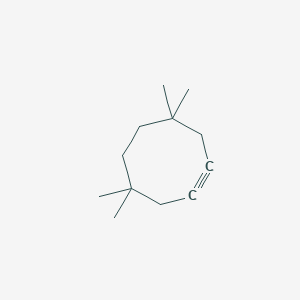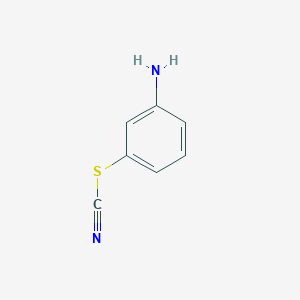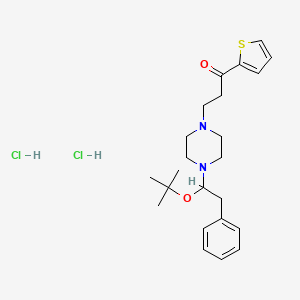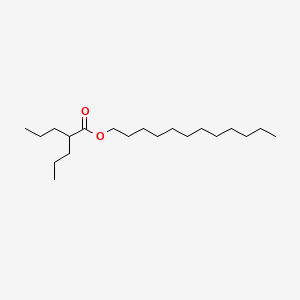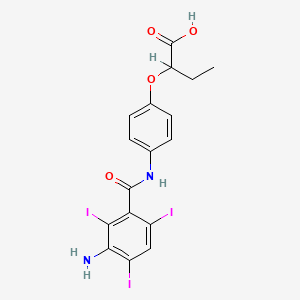
2-(p-(3-Amino-2,4,6-triiodobenzamido)phenoxy)butyric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(p-(3-Amino-2,4,6-triiodobenzamido)phenoxy)butyric acid is a complex organic compound characterized by the presence of iodine atoms, an amino group, and a butyric acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(3-Amino-2,4,6-triiodobenzamido)phenoxy)butyric acid typically involves multiple steps, starting with the iodination of benzoic acid derivatives to introduce iodine atoms at specific positions. The amino group is then introduced through a nitration-reduction sequence. The final step involves the coupling of the iodinated and aminated benzoic acid derivative with a butyric acid derivative under appropriate reaction conditions, such as the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反应分析
Types of Reactions
2-(p-(3-Amino-2,4,6-triiodobenzamido)phenoxy)butyric acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the iodine atoms can produce deiodinated compounds.
科学研究应用
2-(p-(3-Amino-2,4,6-triiodobenzamido)phenoxy)butyric acid has several scientific research applications:
Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s iodine content makes it useful in radiolabeling studies for tracking biological processes.
Industry: It can be used in the development of new materials with specific properties, such as high-density polymers.
作用机制
The mechanism of action of 2-(p-(3-Amino-2,4,6-triiodobenzamido)phenoxy)butyric acid involves its interaction with specific molecular targets and pathways. The iodine atoms can interact with biological molecules, leading to changes in their structure and function. The amino group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity. The butyric acid moiety can interact with cellular membranes, affecting their permeability and function.
相似化合物的比较
Similar Compounds
3-Amino-2,4,6-triiodobenzoic acid: Similar in structure but lacks the butyric acid moiety.
2,4,6-Triiodophenol: Contains iodine atoms but lacks the amino and butyric acid groups.
4-Amino-3,5-diiodobenzoic acid: Contains fewer iodine atoms and lacks the butyric acid moiety.
Uniqueness
2-(p-(3-Amino-2,4,6-triiodobenzamido)phenoxy)butyric acid is unique due to its combination of iodine atoms, an amino group, and a butyric acid moiety. This combination imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications in scientific research and industry.
属性
CAS 编号 |
22708-40-3 |
|---|---|
分子式 |
C17H15I3N2O4 |
分子量 |
692.02 g/mol |
IUPAC 名称 |
2-[4-[(3-amino-2,4,6-triiodobenzoyl)amino]phenoxy]butanoic acid |
InChI |
InChI=1S/C17H15I3N2O4/c1-2-12(17(24)25)26-9-5-3-8(4-6-9)22-16(23)13-10(18)7-11(19)15(21)14(13)20/h3-7,12H,2,21H2,1H3,(H,22,23)(H,24,25) |
InChI 键 |
NNKURSMSPVSFKE-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)O)OC1=CC=C(C=C1)NC(=O)C2=C(C(=C(C=C2I)I)N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Carboxymethyl)sulfanyl]-D-valine](/img/structure/B14706527.png)
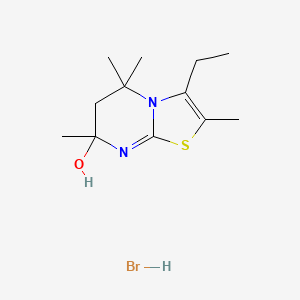
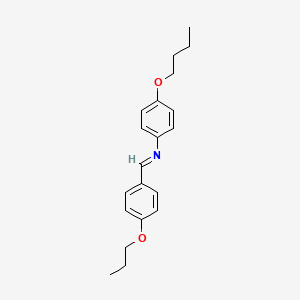
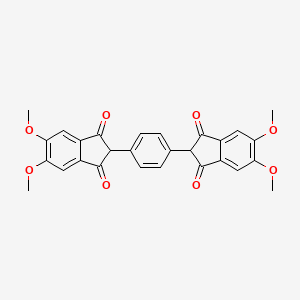


![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14706551.png)
